Product packaging for Disperse yellow 9(Cat. No.:CAS No. 6373-73-5)

Disperse yellow 9

Cat. No.: B1364994
CAS No.: 6373-73-5
M. Wt: 274.23 g/mol
InChI Key: JMDHCJDATBJFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Disperse Dyes within Chemical Science and Industry

Disperse dyes are a class of synthetic colorants with low water solubility, designed for coloring hydrophobic fibers. wikipedia.orgdyestuffscn.com They exist as fine dispersions in water, facilitated by dispersing agents. dyestuffscn.com The dyeing process involves the absorption of these non-ionic dye molecules by the fiber, a mechanism often described by the "solid solution theory" where the fiber acts as a solvent for the dye. dyestuffscn.com These dyes are crucial for coloring synthetic textiles such as polyester (B1180765), cellulose (B213188) acetate (B1210297), polyamide, and acrylic fibers. wikipedia.orgdyestuffscn.comaatcc.org

Disperse dyes can be classified based on their chemical structure or their application properties. iprintingpress.com

Chemical Classification: The primary chemical structures of disperse dyes are azo and anthraquinone (B42736) groups, which together account for a significant majority of these dyes. wikipedia.orgcolorfuldyes.com Other chemical classes include nitrodiphenylamine, heterocyclic, and methine structures. worlddyevariety.comiprintingpress.com Disperse Yellow 9 falls under the nitrodiphenylamine chemical class. worlddyevariety.com

Azo Dyes: This is the largest group, characterized by one or more azo bonds (-N=N-). They cover a wide spectrum of colors. colorfuldyes.com

Anthraquinone Dyes: These dyes are known for their bright shades of red, blue, and violet and generally exhibit good light fastness. colorfuldyes.com

Nitrodiphenylamine Dyes: this compound is an example from this class. worlddyevariety.com

Heterocyclic and Methine Dyes: These often provide bright colors and high color intensity. iprintingpress.comcolorfuldyes.com

Application-Based Classification: This system categorizes disperse dyes based on their dyeing temperature and sublimation fastness into low, medium, and high-energy types. iprintingpress.comblogspot.com

Low-Energy Dyes (Type E): These have small molecular sizes and are suitable for dyeing at lower temperatures, but they have poor sublimation fastness. dyestuffscn.comiprintingpress.com

Medium-Energy Dyes (Type SE): These offer a balance of properties and are versatile in application. dyestuffscn.comiprintingpress.com

High-Energy Dyes (Type S): With larger molecules, these dyes require high temperatures for application and exhibit good sublimation fastness. dyestuffscn.comiprintingpress.com

A summary of this compound's properties is provided in the table below.

PropertyValue
CAS Number 6373-73-5 worlddyevariety.com
Molecular Formula C12H10N4O4 worlddyevariety.com
Molecular Weight 274.23 g/mol worlddyevariety.com
Chemical Name N-(2,4-dinitrophenyl)-1,4-phenylenediamine aatbio.comsigmaaldrich.com
Appearance Red-brown powder aatbio.com
Melting Point 187-190 °C chembk.comchemicalbook.com
Solubility Insoluble in water, soluble in ethanol. worlddyevariety.comchemicalbook.com
Absorbance Peak 364 nm aatbio.com

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the 1920s. aatcc.orgresearchgate.net Initially known as "acetate dyes," their name was changed to "disperse dyes" in 1953 to reflect their broader applicability to new synthetic fibers like polyester. aatcc.orgsci-hub.ru The first disperse dye was synthesized in 1923. sci-hub.ru Research on this compound and similar dyes has been driven by the need to color these new materials effectively. aatcc.org Early research focused on improving properties like sublimation fastness and resistance to gas fume fading, which were critical for applications involving polyester that required high-temperature setting. sci-hub.ru

Classification and Chemical Nature of Disperse Dyes

Significance of this compound in Contemporary Research

Modern research on this compound is largely motivated by environmental and health concerns, leading to the development of advanced analytical and degradation techniques.

The widespread use of disperse dyes, including this compound, has led to their detection in the environment, particularly in wastewater from textile industries. ca.gov This has raised concerns about their potential health impacts. Some disperse dyes, particularly certain azo dyes, can be converted into potentially carcinogenic aromatic amines. lcms.cz Additionally, several disperse dyes are known to be contact allergens, causing skin sensitization. nih.gov For instance, Disperse Yellow 3, a related compound, is a known contact allergen. ca.gov These health concerns have prompted legislative action in some regions to control the use of specific disperse dyes in consumer products. lcms.cz Research is ongoing to understand the prevalence and effects of these dyes in indoor environments, such as in house dust, where they can be released from textiles. nih.gov

The need to monitor and remove disperse dyes from the environment has spurred the development of sophisticated analytical and degradation methods.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of disperse dyes. google.com Often coupled with detectors like Photodiode Array (PDA) and Mass Spectrometry (MS), HPLC allows for the sensitive and selective detection and quantification of dyes like this compound. youngin.com The German DIN 54231 standard outlines a method for analyzing disperse dyes using HPLC or Thin Layer Chromatography (TLC). The addition of mass detection provides enhanced confidence in compound identification, especially for resolving co-eluting peaks, which can be a challenge with UV detection alone. lcms.cz

Degradation Methodologies: Research into the degradation of disperse dyes aims to find effective ways to treat textile wastewater. Various methods are being explored:

Biological Degradation: This involves using microorganisms, such as brown-rot fungi, which can produce enzymes like lignin (B12514952) peroxidase to break down the dye molecules. researchgate.net Studies have shown the potential of fungi like Daedalea dickinsii to degrade disperse dyes. researchgate.net

Chemical Degradation: Advanced oxidation processes, such as catalytic ozonation, have shown promise. mdpi.com For example, using iron and manganese-loaded zeolites as catalysts in the ozonation of Disperse Yellow 42 significantly enhanced its removal from water. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to investigate the degradation mechanisms of azo dyes by hydroxyl radicals, predicting pathways such as C-N bond cleavage. researchgate.net

Photodegradation: The breakdown of dyes using light has also been investigated. Studies on Coumarin Disperse Yellow 82 have examined its photodegradation quantum yield in different solvents, revealing that the process can be influenced by the presence of air and the solvent used. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O4 B1364994 Disperse yellow 9 CAS No. 6373-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(2,4-dinitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHCJDATBJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064288
Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-73-5
Record name Disperse Yellow 9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seriplas Yellow PL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,4-Dinitrophenyl)-1,4-phenylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Structural Characterization in Advanced Chemical Studies

Synthetic Pathways and Reaction Mechanisms for Disperse Yellow 9

The primary industrial synthesis of this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. google.com This pathway involves the condensation of an activated aryl halide with an aromatic amine.

Research and patent literature describe optimized conditions to maximize the yield and purity of this compound. A patented method outlines a specific procedure where p-phenylenediamine (B122844) and 2,4-dinitrochlorobenzene are added to a solvent, followed by the controlled addition of a base at an elevated temperature. google.com The parameters from this process provide a clear example of synthesis optimization.

ParameterConditionRationale
Reactantsp-Phenylenediamine, 1-Chloro-2,4-dinitrobenzeneCore components for the SₙAr reaction.
SolventAcetonitrile (B52724), Acetone, Tetrahydrofuran, or Glycol dimethyl etherProvides a medium for the reaction; dipolar aprotic solvents are often effective for SₙAr reactions. google.comsemanticscholar.org
BaseAqueous Sodium Hydroxide (NaOH)Acts as an acid scavenger, neutralizing the HCl formed during the reaction, driving the equilibrium towards the product. google.com
Temperature50-55 °CProvides sufficient activation energy for the reaction to proceed at a practical rate without promoting significant side reactions. google.com
Post-treatmentCooling, neutralization with sulfuric acid, filtration, and washing with a water/acetonitrile mixtureSteps to isolate and purify the final dye product to achieve high purity (>99.0% by HPLC). google.com

The key reactive intermediate in the synthesis of this compound is a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. wikipedia.org This intermediate is formed in the first, often rate-determining, step of the SₙAr mechanism. semanticscholar.orgresearchgate.net

The formation of the Meisenheimer complex involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-phenylenediamine attacks the electron-deficient carbon atom bonded to the chlorine on the 2,4-dinitrobenzene ring. youtube.com

Formation of the Anionic Complex: This attack breaks the aromaticity of the dinitrobenzene ring and forms a tetrahedral carbon center, resulting in a negatively charged intermediate. libretexts.org

Resonance Stabilization: The negative charge is not localized on a single carbon atom. Instead, it is delocalized across the aromatic ring and, most importantly, onto the two electron-withdrawing nitro groups. youtube.comwikipedia.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. Structures can be drawn showing the negative charge residing on the oxygen atoms of the ortho and para nitro groups.

Elimination of Leaving Group: In the second step, the complex re-aromatizes by expelling the chloride leaving group, yielding the stable this compound product. youtube.com

The stability and formation of Meisenheimer complexes are central to the success of this type of nucleophilic aromatic substitution. mdpi.com

Optimization of Synthesis Parameters

Advanced Spectroscopic and Chromatographic Characterization

To confirm the structure of the synthesized this compound and ensure its purity, a suite of advanced analytical techniques is employed. These methods provide unambiguous evidence of the compound's molecular structure, mass, and the functional groups present.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of disperse dyes. youngin.comshimadzu.comlcms.cz High-resolution mass spectrometry (HRMS), particularly using Time-of-Flight (ToF) analyzers like in LC-QToF-MS, offers highly accurate mass measurements, which is crucial for confirming the elemental composition of the synthesized molecule. youngin.comwaters.com

For this compound, the expected exact mass is 274.0702 g/mol for the neutral molecule [C₁₂H₁₀N₄O₄]. nih.gov In typical positive ion mode electrospray ionization (ESI), the compound is detected as its protonated molecular ion, [M+H]⁺, with an expected m/z of approximately 275.0775. The high mass accuracy of ToF instruments allows for the confirmation of this value to within a few parts per million (ppm), providing strong evidence for the compound's identity. youngin.com

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) can be used to fragment the parent ion and analyze the resulting product ions. researchgate.net This fragmentation pattern provides a structural fingerprint, further confirming the identity of the dye by revealing characteristic losses corresponding to its structural motifs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. nih.gov

While specific spectral data requires analysis of the pure compound, the expected features can be predicted:

¹H NMR: The spectrum would show distinct signals for the protons on the two different aromatic rings. The protons on the dinitrophenyl ring would be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. Signals for the amine protons (-NH- and -NH₂) would also be present and their chemical shifts can be sensitive to solvent and concentration. sigmaaldrich.com

¹³C NMR: The spectrum would show twelve distinct signals corresponding to the twelve carbon atoms in the molecule, assuming no accidental equivalence. The carbons bonded to the nitro groups would be highly deshielded and appear at a high chemical shift (downfield).

Analysis of these spectra allows for the complete assignment of the molecule's constitution, confirming that the condensation reaction occurred at the correct positions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. nih.gov These techniques are complementary and provide a detailed fingerprint of the compound's vibrational modes. A detailed vibrational analysis of the structurally similar 2,4-dinitrophenylhydrazine (B122626) provides a reference for assigning the key spectral bands. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
N-H (Amine & Amide)Stretching3300 - 3500FT-IR, Raman
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Nitro (NO₂)Asymmetric Stretching~1500 - 1550FT-IR (Strong), Raman
Nitro (NO₂)Symmetric Stretching~1330 - 1370FT-IR (Strong), Raman
Aromatic C=CRing Stretching1450 - 1600FT-IR, Raman
C-NStretching1250 - 1350FT-IR, Raman

The most characteristic signals in the FT-IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. nih.gov These bands are definitive proof of the presence of these crucial activating groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Crystalline Structure and Polymorphism Studies

The solid-state characteristics of a disperse dye, such as its crystalline structure and potential for polymorphism, are critical factors that influence its physical properties, stability, and performance in dyeing applications. Polymorphism, the ability of a compound to exist in more than one crystal form, can affect solubility, melting point, and color, making its study essential for quality control in dye manufacturing. Advanced analytical techniques are employed to elucidate these structural features.

X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline nature of materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. For disperse dyes like this compound, XRD analysis is crucial for confirming the crystalline structure, identifying different polymorphic forms, and determining the degree of crystallinity, which can influence the dye's dispersion stability and uptake by fibers.

The analysis involves directing X-rays onto a powdered sample of the dye and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. While specific XRD pattern data for this compound (C.I. 10375) is not extensively published in public literature, the analysis of structurally related disperse dyes demonstrates the utility of the technique. For instance, XRD studies on other disperse dyes confirm their multi-crystalline structure. nih.govnih.gov The presence of sharp, well-defined peaks in a diffractogram is indicative of a highly ordered, crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. bibliotekanauki.pl The investigation of potential solubility discrepancies or variations in dye performance often involves XRD to confirm or rule out the presence of different polymorphs.

Thermal analysis techniques are indispensable for studying the phase transitions and thermal stability of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used for characterizing materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net A DSC thermogram reveals thermal transitions as peaks: endothermic peaks (heat absorption) typically correspond to melting or solid-solid phase transitions, while exothermic peaks (heat release) can indicate crystallization or decomposition. researchgate.net The glass transition temperature (Tg), an important parameter for amorphous or semi-crystalline polymers and dyes, can also be identified as a step-like change in the baseline of the DSC curve.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. htds.fr This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve plots mass percentage against temperature, showing at which temperatures the material loses weight due to processes like sublimation, evaporation, or decomposition. emerald.com For disperse dyes, TGA is used to establish the upper-temperature limits for dyeing processes and to assess their suitability for high-temperature applications like thermosol dyeing.

Environmental Fate and Transport Mechanisms of Disperse Yellow 9

Aquatic Environmental Behavior and Distribution

Once released into aquatic systems, the behavior of Disperse Yellow 9 is governed by its solubility, interaction with dispersing agents, and its tendency to sorb to natural matrices.

Disperse dyes, including this compound, are characterized by their very low solubility in water. researchgate.netresearchgate.net This inherent insolubility means the dye does not readily dissolve but exists as fine particles suspended in the water. researchgate.net The dyeing process itself relies on this property, where the dye diffuses from a dilute aqueous solution into the fiber. researchgate.net

Commercially, disperse dyes are milled into fine particles (typically 0.1 to 1 µm) and formulated with dispersing agents to create stable dispersions in water for dyeing applications. sci-hub.rumedcraveonline.com These agents, which are types of surfactants, prevent the dye particles from aggregating and settling out of the solution. researchgate.netmedcraveonline.com The presence of these dispersing agents in textile effluents can increase the apparent solubility and mobility of the dye in aquatic environments. researchgate.netsci-hub.ru The stability of the dye dispersion is influenced by the type and concentration of these agents. medcraveonline.com

Due to its hydrophobic nature and low water solubility, this compound has a significant tendency to move from the water column and attach to solid materials. mst.dk This process, known as sorption, is a major pathway for the removal of disperse dyes from the water phase. fibre2fashion.commst.dk In aquatic environments, the dye adsorbs onto suspended solids and, more significantly, bottom sediments. mst.dkmdpi.com

The process is akin to the mechanism by which these dyes color fabrics, where they partition from water onto a solid (the fiber). mst.dk The rate and extent of sorption are influenced by factors such as the organic carbon content of the sediment, water salinity, and pH. mst.dkcrops.org Desorption, the release of the dye from sediment back into the water column, can also occur, creating a long-term reservoir of contamination. medcraveonline.commdpi.com Studies on other disperse dyes show that this dynamic between the sorbed and dissolved state is critical to their persistence and bioavailability in aquatic ecosystems. mdpi.com For instance, research on Disperse Red 1 demonstrated that dye-loaded clays (B1170129) could be used in subsequent dye baths, indicating that desorption is a feasible process under specific conditions. mdpi.com

Solubility and Dispersion in Aqueous Systems

Soil and Sediment Interactions

When dye-containing effluents contaminate soil or when suspended solids settle out, the interaction of this compound with soil and sediment becomes critical to its long-term fate.

Adsorption is the primary mechanism governing the fate of this compound in soil and sediment. mst.dk As a hydrophobic organic compound, it preferentially binds to soil organic matter. crops.org This interaction is a key factor in its retention in the topsoil layers.

In addition to organic matter, the dye can adsorb to mineral surfaces, particularly clays like bentonite. pjoes.comresearchgate.netgnest.org The surface properties of these minerals can be modified by other chemicals, enhancing their capacity to adsorb non-ionic dyes. pjoes.com The extent of adsorption is generally high for disperse dyes. fibre2fashion.com Studies comparing different dye classes have shown that disperse dyes exhibit high to medium adsorption, in contrast to highly soluble acid or reactive dyes which show low adsorption. fibre2fashion.com The process is often described as physisorption, a physical rather than chemical bonding, as demonstrated in studies with similar disperse dyes on fly ash. scholaris.ca

Leaching is the process by which contaminants are transported downwards through the soil profile by water. The potential for this compound to leach and contaminate groundwater is generally considered to be limited by its strong tendency to adsorb to soil particles. mst.dkitrcweb.org Its low water solubility further reduces its mobility in the soil-water phase. canada.ca

However, the risk of groundwater contamination cannot be entirely dismissed. researchgate.netfao.org In soils with low organic matter and clay content, or under conditions of high water infiltration (e.g., heavy rainfall), the transport of the dye may be more significant. itrcweb.orgfao.org If the dye does reach the groundwater, its persistence means it can remain a long-term contaminant. mdpi.com The presence of other pollutants or co-contaminants can also influence the mobility and fate of the dye in the subsurface environment. crops.org

Advanced Degradation and Transformation Pathways of Disperse Yellow 9

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) for Disperse Yellow 9 Remediation

There is a scarcity of published studies specifically investigating the application of AOPs for the remediation of this compound. General principles of AOPs are well-established for various dye classes, but specific operational parameters, efficiency data, and degradation pathways for this compound are not available.

Fenton and Photo-Fenton Processes

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, and its efficacy is enhanced by UV light in the photo-Fenton process. nih.govmdpi.comresearchgate.net Studies on other disperse dyes, such as Disperse Yellow 23, have demonstrated significant color and COD reduction using this method. walshmedicalmedia.com For example, research on Disperse Yellow 23 showed that parameters like pH, and the concentrations of ferrous sulfate (B86663) and hydrogen peroxide are crucial for optimal degradation. walshmedicalmedia.com However, no equivalent studies focused on this compound could be identified.

Ozonation and Catalytic Ozonation

Ozonation is another powerful AOP used for dye wastewater treatment. mdpi.comdergipark.org.tr The efficiency of this process can be improved through catalytic ozonation, which enhances the generation of hydroxyl radicals. Research on Disperse Yellow 42 has shown that catalytic ozonation using a bimetallic sodium zeolite catalyst achieved up to 73% removal, significantly higher than ozonation alone (30%). mdpi.com The study highlighted the influence of pH, catalyst dose, and contact time. mdpi.com Specific data for the ozonation of this compound is not present in the reviewed literature.

Electrochemical Advanced Oxidation Processes (EAOPs)

EAOPs involve the electrochemical generation of oxidants like the hydroxyl radical to degrade pollutants. uclm.esjksus.orgresearchgate.net These methods have been successfully applied to various dyes, including some disperse dyes. For instance, a comparative study on a mixture of disperse dyes demonstrated high color and COD removal using electrochemical oxidation with a Ti/Pt-Ir anode. researchgate.netscribd.com Another study reported the near-total mineralization of Acid Yellow 9, a different compound, using solar photoelectro-Fenton (SPEF). uclm.esscielo.org.mx Despite the effectiveness of EAOPs for dye treatment, specific applications and detailed research on this compound are absent from the available literature.

Photocatalytic Degradation using Novel Catalysts

Heterogeneous photocatalysis, often employing semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), is a widely researched AOP for dye degradation. iwaponline.comutar.edu.my The process is initiated by the generation of electron-hole pairs under light irradiation, leading to the formation of reactive oxygen species. utar.edu.my Studies have shown high degradation efficiency for various reactive and disperse dyes using different photocatalysts and have explored the effects of operational parameters like catalyst loading, pH, and initial dye concentration. iwaponline.comtsijournals.com However, research detailing the photocatalytic degradation of this compound with specific novel catalysts is not available.

Hydroxyl Radical-Mediated Degradation Pathways

The hydroxyl radical (•OH) is a non-selective, powerful oxidant that initiates the degradation of most organic molecules. researchgate.netnih.gov The degradation pathway typically involves steps like hydroxylation, dehydrogenation, and bond cleavage, leading to the formation of various intermediates and, ultimately, mineralization to CO₂, H₂O, and inorganic ions. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the degradation mechanisms for dyes like Disperse Yellow 119, identifying the most probable sites for •OH attack and subsequent bond cleavages (e.g., C-N vs. N-N bond cleavage in azo dyes). researchgate.net A similar detailed mechanistic study for the hydroxyl radical-mediated degradation of the aminoindandione structure of this compound has not been found.

Theoretical (DFT) Studies on Bond Cleavage (C-N vs. N-N)

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the degradation mechanisms of azo dyes. These studies often focus on determining the most probable bond cleavage site, typically comparing the C-N and N-N bonds within the dye's molecular structure.

For azopyridone dyes, which share structural similarities with certain disperse dyes, DFT studies have explored the degradation mechanism initiated by hydroxyl (•OH) radicals. researchgate.net In the case of Disperse Yellow 119, a dye with a similar azopyridone structure, theoretical calculations have been performed to compare the feasibility of N-N versus C-N bond cleavage. researchgate.netcsir.co.za The findings from these studies, based on reactivity, kinetic, and thermodynamic parameters, suggest that the cleavage of the C-N bond between the hydrazine (B178648) unit and the pyridone ring is the preferred pathway for degradation. researchgate.net It was also noted that the presence of intramolecular hydrogen bonds can influence the bond cleavage process, with their removal enhancing both C-N and N-N bond cleavages, but with a more significant effect on the C-N bond. researchgate.net

While some theoretical studies on other azo dyes suggest that N=N bond cleavage is preferred over C-N bond cleavage, the reaction mechanism involving C-N bond cleavage is often associated with the hydrazone tautomer of the dye. conicet.gov.ar Ultimately, both degradation pathways lead to the decolorization of the dye. conicet.gov.ar It is important to note that direct DFT studies specifically on this compound were not found in the search results, but the studies on structurally related dyes provide valuable insights into its likely degradation pathways.

Other Chemical Oxidation Methods (e.g., Hypochlorite)

Chemical oxidation using agents like sodium hypochlorite (B82951) (NaOCl) is another method explored for the degradation of disperse dyes. However, its effectiveness can be limited. In a comparative study on the oxidation of various disperse dyes, hypochlorite oxidation showed unsatisfactory results, achieving only a 35% reduction in color at a concentration of 6 g/dm³. researchgate.net

The stability of hypochlorite solutions is a critical factor influencing their efficacy. These solutions are known to be unstable, with decomposition rates affected by factors such as pH, temperature, concentration, and exposure to light. idk.org.rseuropa.eu The degradation of hypochlorite can proceed through different pathways, leading to the formation of chlorite (B76162) and chlorate. europa.eu At a pH of around 9, diluted NaOCl solutions degrade rapidly, and this degradation is accelerated by increased temperatures. idk.org.rs The effectiveness of hypochlorite in dye decolorization is also influenced by the dye's chemical structure. idk.org.rs

Bioremediation and Biodegradation Studies

Microbial Degradation by Fungi (e.g., White-Rot Fungi, Brown-Rot Fungi)

Fungi, particularly white-rot and brown-rot varieties, have demonstrated significant potential for the bioremediation of textile effluents containing disperse dyes like this compound. smbb.mxnih.gov These microorganisms possess robust metabolic systems capable of breaking down complex organic compounds. nih.gov

White-rot fungi, such as Trametes versicolor, have been specifically studied for their ability to decolorize and degrade this compound. smbb.mx These fungi are known to utilize a powerful enzymatic system to break down pollutants. smbb.mx Studies have shown that Trametes versicolor can achieve a high color removal yield for this compound. smbb.mx In one study, a 93% color removal was achieved after 120 hours of incubation under optimized conditions. smbb.mx

Brown-rot fungi have also been investigated for their dye-degrading capabilities. researchgate.netresearchgate.net For instance, Daedalea dickinsii IEBL-2 has shown the ability to degrade disperse yellow dyes by 75% within seven days. researchgate.net The degradation process by both white-rot and brown-rot fungi often involves a combination of biosorption and enzymatic degradation. mdpi.comnih.gov

The table below summarizes the findings of fungal degradation of disperse dyes from various studies.

Fungus SpeciesDye TypeDegradation/Decolorization EfficiencyReference
Trametes versicolorThis compound93% smbb.mx
Daedalea dickinsii IEBL-2Disperse Yellow SRLP75% researchgate.net
Coniophora puteana IEBL-1Disperse Yellow SRLP69% researchgate.net
Pleurotus ostreatusDisperse Yellow SRLB68.9% (initial), 89.37% (optimized) xisdxjxsu.asia
Role of Ligninolytic Enzymes (Laccase, Manganese Peroxidase, Lignin (B12514952) Peroxidase)

The degradation of disperse dyes by fungi is primarily attributed to the action of extracellular ligninolytic enzymes. smbb.mxresearchgate.net These enzymes include laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP). smbb.mxresearchgate.net They are non-specific in their action, allowing them to degrade a wide variety of structurally diverse compounds, including synthetic dyes. researchgate.net

In the degradation of this compound by Trametes versicolor, manganese peroxidase was identified as the major enzyme responsible for the breakdown of the dye. smbb.mx A strong correlation was observed between the decolorization of the dye and the activity of MnP, with a maximum activity of 416.33 U/ml noted in the maximally decolorized medium. smbb.mx

Similarly, studies with brown-rot fungi have confirmed the involvement of these ligninolytic enzymes in the degradation process. researchgate.netresearchgate.net For example, the degradation of disperse yellow dyes by Daedalea dickinsii IEBL-2 was linked to the production of lignin peroxidase. researchgate.net The activities of these enzymes are often induced by the presence of the dyes themselves. smbb.mx

The table below details the activity of ligninolytic enzymes from different fungi during dye degradation.

Fungus SpeciesEnzymeMaximum ActivityReference
Trametes versicolorManganese Peroxidase416.33 U/ml smbb.mx
Daedalea dickinsii IEBL-2Lignin Peroxidase865.55 U/ml researchgate.net
Coniophora puteana IEBL-1Lignin Peroxidase842.12 U/ml researchgate.net
Pleurotus ostreatusLignin Peroxidase88.54 IU/mL/min (during Disperse Yellow SRLB degradation) xisdxjxsu.asia
Optimization of Bioremediation Conditions (pH, Temperature, Nutrients)

To enhance the efficiency of fungal bioremediation, it is crucial to optimize various process parameters, including pH, temperature, and nutrient availability. smbb.mxnih.gov These factors significantly influence fungal growth and the production of dye-degrading enzymes. researchgate.net

For the degradation of this compound by Trametes versicolor, the optimal conditions were found to be a pH of 4.5 and a temperature of 35°C. smbb.mx The addition of supplementary carbon and nitrogen sources also plays a vital role. In the same study, the highest color removal was achieved in a medium supplemented with 1% starch as a carbon source and 0.01% ammonium (B1175870) sulphate as a nitrogen source. smbb.mx

Different fungi exhibit optimal activity under varying conditions. For example, a study on the decolorization of Disperse Yellow 211 by Bacillus subtilis found the optimal conditions to be a temperature of 32.5°C and a pH of 7. researchgate.net The concentration of the dye itself is another critical parameter, with an initial concentration of 100 mg/l being optimal in that particular study. researchgate.net

The table below presents the optimal conditions for the degradation of disperse dyes by various microorganisms.

MicroorganismDyeOptimal pHOptimal Temperature (°C)Optimal NutrientsReference
Trametes versicolorThis compound4.5351% starch, 0.01% ammonium sulphate smbb.mx
Bacillus subtilisDisperse Yellow 211732.5Not specified researchgate.net
Pleurotus ostreatusDisperse Red S3B & Yellow SRLB4.530Not specified for dye degradation xisdxjxsu.asia
Fungal Immobilization Techniques for Enhanced Bioremediation

Immobilizing fungal biomass on various support materials is a strategy to improve the efficiency and reusability of the biocatalyst in dye degradation processes. mdpi.comelsevier.es This technique can lead to higher decolorization rates compared to using free fungal cells. ijcmas.com Immobilization offers several advantages, including easier separation of the biomass from the treated effluent, increased stability of the fungal cells, and the potential for continuous operation in bioreactors. frontiersin.orgbiotechnologia-journal.org

Various natural and synthetic materials have been tested as supports for fungal immobilization, such as activated charcoal, kaolin (B608303), and polyurethane foam. ijcmas.com For instance, immobilized Aspergillus clavatus cells on kaolin showed a 70% degradation of Direct Red 81. ijcmas.com Similarly, Bacillus pumilus immobilized on kaolin achieved a 71% decolorization of the same dye, a significant improvement over the 17% achieved by free cells. ijcmas.com

The choice of the support material is crucial, as some materials can adsorb the dye, contributing to color removal. elsevier.es For example, sawdust was found to adsorb a significant amount of brilliant green and Evans blue dyes. elsevier.es In contrast, supports like brushes and washers showed negligible dye adsorption, making them suitable for studying biodegradation by immobilized fungi. elsevier.es Immobilization has been shown to enhance the removal of various dyes, with almost complete decolorization of Evans blue achieved within 24 hours using immobilized fungal strains on a washer support. elsevier.es

Bacterial Degradation Pathways

The microbial degradation of azo dyes like this compound is a key area of research for environmental remediation. Bacteria have demonstrated the ability to break down these complex molecules, often through enzymatic processes. ijcmas.comnih.gov The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). ijcmas.comnih.gov This process is typically carried out by intracellular enzymes known as azoreductases, which function under anaerobic or anoxic conditions. ijcmas.comijcmas.com This cleavage results in the formation of colorless aromatic amines, which may themselves be pollutants and require further degradation. ijcmas.comijcmas.com

For complete mineralization, a subsequent aerobic stage is often necessary to break down the resulting aromatic amines through ring cleavage. ijcmas.com Therefore, a coupled anaerobic-aerobic treatment process is considered an efficient method for the complete degradation of azo dyes. ijcmas.com The effectiveness of bacterial degradation can be influenced by various factors, including pH, temperature, and the presence of co-substrates that can serve as electron donors to facilitate the reductive cleavage of the azo bond. mdpi.com

Mixed Microbial Culture Applications

Mixed microbial cultures, or consortia, have been shown to be more effective in degrading azo dyes than individual bacterial strains. ijcmas.comuminho.pt This enhanced degradation is attributed to the synergistic metabolic activities of the different microbial species within the consortium. uminho.pt One microorganism may perform the initial breakdown of the dye, while others may degrade the intermediate products, leading to a more complete and efficient removal of the pollutant.

For instance, a consortium of Bacillus cereus and Pseudomonas fluorescence demonstrated nearly 100% decolorization of Remazol Yellow. mdpi.com Another study showed that a bacterial consortium could degrade 70–80% of various azo dyes within 48 hours and achieve 84% dye decolorization in textile industrial effluent. tandfonline.com The use of mixed cultures can also provide greater resilience to variations in environmental conditions and the composition of the wastewater. Fungal-bacterial consortia have also been explored, with a co-culture of Pseudomonas species and Aspergillus ochraceus achieving over 95% decolorization of a disperse dye. tandfonline.com

Adsorption-Based Removal Strategies

Adsorption is a widely used physical process for the removal of dyes from aqueous solutions due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. indexcopernicus.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). indexcopernicus.com

Adsorption Kinetics and Isotherms (Langmuir, Freundlich, Pseudo-first/second-order)

To understand the efficiency and mechanism of adsorption, kinetic and isotherm models are applied to experimental data.

Adsorption Kinetics: These models describe the rate of dye uptake by the adsorbent.

Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. pjoes.com Studies on the removal of disperse dyes have often found that the pseudo-second-order model provides a better fit for the kinetic data, suggesting that chemisorption plays a significant role. pjoes.comscirp.org

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.

Langmuir isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. pjoes.com It is often used to calculate the maximum adsorption capacity of an adsorbent. mdpi.com

Freundlich isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.net

Nernst isotherm: This model describes the distribution of a solute between two immiscible phases and is sometimes applied to the adsorption of disperse dyes onto fibers. austinpublishinggroup.com

Research on the adsorption of Disperse Yellow 42, a similar disperse dye, has shown that the Langmuir isotherm model often provides a good fit for the equilibrium data. pjoes.comnih.gov

Table 1: Adsorption Kinetic and Isotherm Models An interactive table is available in the online version of this article.

Model Type Model Name Description
Kinetics Pseudo-first-order Assumes the rate of adsorption is proportional to the number of available active sites.
Pseudo-second-order Assumes the rate-limiting step is chemisorption.
Isotherms Langmuir Describes monolayer adsorption on a homogeneous surface.
Freundlich Describes multilayer adsorption on a heterogeneous surface.

Novel Adsorbent Materials for this compound (e.g., Biochar, Modified Bentonite)

The search for low-cost and effective adsorbents is a major focus of research. Various novel materials have been investigated for the removal of disperse dyes.

Biochar: Produced from the pyrolysis of biomass, such as coffee husks, biochar can be an effective adsorbent. tci-thaijo.org Its properties can be enhanced through chemical activation and modification with surfactants like cetyltrimethylammonium bromide (CTAB) to improve its capacity for removing disperse dyes. tci-thaijo.org

Modified Bentonite: Bentonite, a type of clay, can be modified to enhance its adsorption capabilities. pjoes.com Organo-modification, for instance with tetra butyl ammonium iodide, can increase the electrostatic interaction between the adsorbent and the dye molecules, leading to higher removal efficiency for dyes like Disperse Yellow 42. pjoes.com Other modifications include the use of cationic polymers to improve the removal of disperse dyes. tci-thaijo.org

Other materials explored for dye removal include sawdust, activated carbon from various sources, and magnetic nanoparticles. indexcopernicus.comscirp.orgnanochemres.org

Mechanisms of Adsorption (Physisorption, Chemisorption, Charge Transfer)

The removal of dyes by adsorption can occur through several mechanisms, which can act individually or in combination.

Physisorption: This involves weak van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the dye molecule and the adsorbent surface. It is generally a reversible process.

Chemisorption: This involves the formation of a chemical bond, such as through electron transfer, between the dye and the adsorbent. indexcopernicus.com It is typically an irreversible process. The fact that the pseudo-second-order kinetic model often fits the adsorption data for disperse dyes suggests that chemisorption is a key mechanism. pjoes.com

Charge Transfer: This mechanism involves the transfer of charge between the electron-donating parts of the dye molecule and the electron-accepting sites on the adsorbent surface. indexcopernicus.com

Ion Exchange: This is particularly relevant for ionic dyes and involves the exchange of ions between the adsorbent and the dye in solution. rsc.org

The specific mechanism depends on the chemical nature of both the dye and the adsorbent, as well as the solution conditions like pH. rsc.org

Photodegradation Mechanisms and Products

Photodegradation is an abiotic transformation pathway for dyes, involving the breakdown of the molecule upon exposure to light. This process can be enhanced by the presence of photocatalysts.

The primary mechanism in the photodegradation of azo dyes is the cleavage of the azo bond. This leads to the formation of aromatic amines as intermediate products. These intermediates can then undergo further degradation through processes like hydroxylation, deamination, and ring-opening reactions. The efficiency of photodegradation can be influenced by factors such as light intensity, pH, and the presence of photosensitizers.

For some azo dyes, theoretical studies have investigated the relative likelihood of N-N versus C-N bond cleavage. In the case of Disperse Yellow 119, a similar azopyridone dye, density functional theory (DFT) studies suggested that C-N bond cleavage is the preferred mechanism when degraded by hydroxyl radicals. researchgate.net The photodegradation of Coumarin Disperse Yellow 82 was found to proceed through a reductive process, with the major degradation products indicating the loss of an ethyl group. scirp.org The presence of oxygen can also significantly impact the degradation pathway and efficiency. scirp.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Disperse Yellow 42
Disperse Yellow 119
Coumarin Disperse Yellow 82
Remazol Yellow
Cetyltrimethylammonium bromide
Tetra butyl ammonium iodide
Acetanilide (B955)

Photoreduction Processes

The photoreduction of this compound is a key transformation pathway initiated by the absorption of light energy. The structure of this compound, N-(2,4-dinitrophenyl)-1,4-phenylenediamine, contains nitro groups (-NO2), which are highly susceptible to reductive processes upon photochemical excitation.

The process begins when the dye molecule absorbs photons, transitioning to an electronically excited state. In this high-energy state, the molecule becomes a potent oxidizing agent, capable of accepting electrons from other molecules or via a solvent-mediated process. The primary sites for reduction are the two nitro groups on the phenyl ring.

The photoreduction likely proceeds in a stepwise manner. One of the nitro groups is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). This would transform the 2,4-dinitrophenyl moiety into amino-nitrophenyl or diaminophenyl derivatives. A plausible reaction pathway involves the initial reduction of one nitro group, followed by the reduction of the second. This is analogous to the microbial anaerobic degradation of similar compounds like 4-nitrodiphenylamine, which is known to be reduced to 4-aminodiphenylamine (4-ADPA). oecd.org

Observed photochemical reactions for the broader class of nitrodiphenylamine dyes include photoreduction and photooxidation. researchgate.net The specific products formed from this compound's photoreduction depend on the reaction conditions, but the primary transformation is the conversion of the electron-withdrawing nitro groups into electron-donating amino groups, which significantly alters the chemical properties and chromophore of the molecule, leading to decolorization.

Influence of Environmental Conditions (Aerobic vs. Anaerobic) on Photodegradation

The presence or absence of oxygen is a critical factor that dictates the dominant photodegradation pathway for organic dyes, including this compound. researchgate.net The efficiency and the nature of the degradation products are markedly different under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Conditions: In the presence of oxygen, photo-oxidative processes often compete with or dominate photoreduction. researchgate.net Oxygen can act as an electron scavenger, intercepting the excited electron from the dye molecule. This can inhibit the reductive pathway. More importantly, the interaction of excited dye molecules with ground-state molecular oxygen (³O₂) can generate highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (•O₂⁻). These ROS can then attack the dye molecule, leading to its oxidative degradation. uva.nl This oxidative pathway often results in the cleavage of the aromatic rings and can lead to more complete mineralization of the dye into carbon dioxide, water, and inorganic nitrogen compounds.

Anaerobic Conditions: Under anaerobic conditions, photoreductive pathways are favored. In the absence of oxygen to act as an electron acceptor, the excited dye molecule is more likely to undergo reduction. uva.nl The degradation proceeds through the reductive transformations described in the previous section, primarily targeting the nitro groups. Studies on the anaerobic degradation of diphenylamine, a related core structure, show the formation of aniline (B41778) as a major product. diva-portal.org Therefore, under anaerobic photolysis, this compound is expected to degrade into various aromatic amines. While this leads to decolorization, the resulting aromatic amine intermediates can sometimes be more persistent or toxic than the parent dye molecule. uva.nl

The following table summarizes the expected degradation pathways and primary transformation products under different environmental conditions, based on the known chemistry of nitrodiphenylamines and related compounds.

ConditionPrimary Degradation PathwayExpected Major Transformation Products
Aerobic Photo-oxidation (via ROS)- Hydroxylated derivatives- Ring-opened products- Potentially CO₂, H₂O, NOx
Anaerobic Photoreduction- N-(2-amino-4-nitrophenyl)-1,4-phenylenediamine- N-(4-amino-2-nitrophenyl)-1,4-phenylenediamine- N-(2,4-diaminophenyl)-1,4-phenylenediamine

Ecotoxicological and Genotoxicological Assessments of Disperse Yellow 9 and Its Metabolites

Ecotoxicity in Aquatic Organisms

The release of textile dyes into waterways is a significant environmental concern, as their chemical stability can lead to persistence and potential harm to aquatic life. nih.gov Disperse dyes, due to their hydrophobicity, have a notable potential to adsorb to sediments. mst.dk

Impact on Aquatic Biota (e.g., Fish, Daphnia, Algae)

Table 1: Aquatic Toxicity Data for Disperse Yellow 9
OrganismEndpointValueSource
FishLC50Data not availableN/A
Daphnia (Water Flea)EC50Data not availableN/A
AlgaeEC50Data not availableN/A

Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate is often estimated by its n-octanol/water partition coefficient (Kow), with high values suggesting lipophilicity and a tendency to accumulate in fatty tissues. mst.dk Non-ionic, hydrophobic dyes like disperse dyes generally have high Kow values, indicating a theoretical risk of bioaccumulation. mst.dk

However, experimental data on various disperse dyes often show a lower bioaccumulation potential than predicted. canada.ca Studies on several nitroazo disperse dyes have reported low bioaccumulation factors (log BAFs from 0.3 to 1.76). canada.ca While specific bioaccumulation studies for this compound were not found, the available information on analogous disperse dyes suggests that the potential for significant bioaccumulation in aquatic organisms is low. canada.cacanada.ca

Table 2: Bioaccumulation Potential of this compound
ParameterValueInterpretationSource
Bioaccumulation Factor (BAF)Data not availableSpecific experimental data for this compound is lacking.N/A
General Disperse DyesLow experimental BAFsStudies on analogues suggest a low potential for bioaccumulation. canada.cacanada.ca

Mammalian Toxicology and Health Implications

The primary toxicological concern for azo dyes relates to their metabolic cleavage. The azo bond (-N=N-) can be broken down by azoreductase enzymes, particularly by bacteria in the human gastrointestinal tract, to form aromatic amines. researchgate.netnih.gov These resulting amines can be more toxic and potentially carcinogenic than the parent dye molecule. researchgate.net

Carcinogenicity Studies and Evidence

There are no specific carcinogenicity bioassays for this compound reported in the reviewed scientific literature. Regulatory assessments and lists of chemicals with allergenic or carcinogenic properties often distinguish between different disperse dyes. For instance, this compound is noted for its potential as a skin sensitizer, while the structurally similar compound Disperse Yellow 3 is listed as a carcinogenic dye. mst.dkmst.dkresearchgate.netregatta.com

Liver Tumors and Gastric Neoplasms in Animal Models

No studies were identified that evaluated the potential of this compound to cause liver tumors or gastric neoplasms in animal models. Extensive research and long-term bioassays conducted by the National Toxicology Program (NTP) have provided evidence for carcinogenicity for the related compound, C.I. Disperse Yellow 3, which was found to induce liver tumors in male rats and female mice, as well as rare stomach tumors in male rats. ca.govcir-safety.org However, this evidence is specific to Disperse Yellow 3 and cannot be directly extrapolated to this compound without specific studies.

Table 3: Carcinogenicity Data for this compound in Animal Models
Animal ModelTumor TypeFindingSource
Rodents (Rats, Mice)Liver TumorsData not availableN/A
Rodents (Rats, Mice)Gastric NeoplasmsData not availableN/A

Genotoxicity and Mutagenicity Studies

Specific genotoxicity and mutagenicity data for this compound are not available in the reviewed literature. The genotoxic potential of azo dyes is typically linked to their metabolic products. nih.gov The reductive cleavage of the azo bond can release aromatic amines, some of which are known to be genotoxic and may act as mutagens by binding to DNA and causing damage. researchgate.netresearchgate.net For example, metabolites of the related compound Disperse Yellow 3 have been shown to be genotoxic. ca.gov Similarly, degradation products of Disperse Yellow 7 have been identified as carcinogenic. researchgate.net Without specific testing, the genotoxic potential of this compound remains uncharacterized.

Table 4: Genotoxicity/Mutagenicity Profile of this compound
Assay TypeTest SystemResult with/without Metabolic Activation (S9)Source
Ames Test (Bacterial Reverse Mutation)Salmonella typhimuriumData not availableN/A
Chromosomal Aberration TestMammalian CellsData not availableN/A
Micronucleus TestIn vivo / In vitroData not availableN/A
In Vitro and In Vivo Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberrations, Sister Chromatid Exchange, Comet Assay, Micronucleus Test)

The genotoxicity of this compound (DY9) has been evaluated in a variety of in vitro and in vivo assays, yielding mixed results that are often dependent on the specific test system and the presence of metabolic activation.

Ames Test: Multiple Ames tests have been conducted on this compound. An early test using Salmonella typhimurium strains TA 98 and TA 100 was negative. Another test with strains TA 1538 and TA 1535 also produced negative results. However, these initial studies were considered not entirely adequate. A subsequent study reported that Disperse Yellow 3 (a closely related compound, sometimes used interchangeably in older literature but chemically distinct) was mutagenic to several frameshift mutants of S. typhimurium (strains TA97, TA1537, TA98) both with and without metabolic activation from Aroclor 1254-induced rat or Syrian hamster liver enzymes. nih.govindustrialchemicals.gov.au It was also mutagenic to strain TA100 in the presence of a Syrian hamster metabolic system. nih.govindustrialchemicals.gov.au

Chromosomal Aberrations: In vitro studies using Chinese hamster ovary (CHO) cells showed that Disperse Yellow 3 did not induce chromosomal aberrations, either with or without S9 metabolic activation. ca.govinchem.orgiarc.fr However, when injected into tail-regenerating frog larvae, Disperse Yellow 3 did induce chromosomal aberrations. cir-safety.org

Sister Chromatid Exchange (SCE): Disperse Yellow 3 was found to induce sister chromatid exchange in CHO cells in the absence of S9 metabolic activation. ca.govcir-safety.org In one study, a significant increase in SCE was observed at certain concentrations without S9, but no significant response was detected with S9 activation. cir-safety.org Another study confirmed the induction of SCE in CHO cells in the presence of S9. ca.gov

Comet Assay: The in vivo alkaline comet assay is a method used to detect DNA strand breaks in cells. nih.gov While specific comet assay data for this compound is not extensively detailed in the provided results, it is a recognized assay for identifying substances that cause DNA damage. nih.gov The assay can detect single and double-strand breaks, which can result from direct DNA interaction or as a consequence of DNA excision repair. nih.gov

Micronucleus Test: The in vivo micronucleus test is another important assay for detecting genotoxicity. europa.eu It assesses chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. vliz.be While specific micronucleus test results for this compound were not found in the provided search results, it is a standard test for evaluating the genotoxic potential of chemicals. europa.euwaocp.org

Table 1: Summary of In Vitro and In Vivo Genotoxicity Assays for Disperse Yellow 3

Assay Test System Metabolic Activation Result Reference(s)
Ames Test S. typhimurium TA98, TA100 Not specified Negative
Ames Test S. typhimurium TA1538, TA1535 Not specified Negative
Ames Test S. typhimurium TA97, TA1537, TA98 With and Without Positive nih.govindustrialchemicals.gov.au
Ames Test S. typhimurium TA100 With (Syrian hamster) Positive nih.govindustrialchemicals.gov.au
Chromosomal Aberrations Chinese Hamster Ovary (CHO) cells With and Without Negative ca.govinchem.orgiarc.fr
Chromosomal Aberrations Frog Larvae (in vivo) N/A Positive cir-safety.org
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) cells Without S9 Positive ca.govcir-safety.org
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) cells With S9 Positive ca.gov
Mouse Lymphoma Assay L5178Y tk+/- cells With S9 Positive cir-safety.org
Mouse Lymphoma Assay L5178Y tk+/- cells Without S9 Negative cir-safety.org
Unscheduled DNA Synthesis Rat Hepatocytes N/A Positive ca.gov
Formation of Genotoxic Aromatic Amines from Azo Bond Reduction

A significant toxicological concern with azo dyes like this compound is their potential to undergo reductive cleavage of the azo bond (-N=N-). This process, which can be facilitated by enzymes in the liver, skin, and intestines, as well as by intestinal microflora, breaks the dye molecule into smaller aromatic amines. These resulting aromatic amines can be more toxic and potentially carcinogenic than the parent dye molecule. dergipark.org.trresearchgate.net

The metabolism of azo dyes often involves azoreductases, which are enzymes that catalyze the cleavage of the azo linkage. nih.gov This enzymatic breakdown can occur under both anaerobic and aerobic conditions. For instance, human skin bacteria have been shown in vitro to be capable of splitting disperse azo dyes into their corresponding aromatic amines. researchgate.net

Systemic Toxicity and Organ-Specific Effects (e.g., Pituitary, Thyroid, Spleen, Kidneys)

Studies on the systemic toxicity of Disperse Yellow 3 have revealed effects on several organs. In a 13-week subchronic study where rats were fed diets containing the dye, dose-related lesions were observed in the pituitary and thyroid glands, spleen, and kidneys. cir-safety.orgnih.gov Specifically, these included vacuolar degeneration of the pars distalis in the pituitary gland, thickening of the fibrous capsules and follicular hyperplasia in the thyroid, and hemosiderosis in the spleen. industrialchemicals.gov.aunih.gov Pigment deposition was also noted in the kidneys. nih.gov

In mice, similar subchronic feeding studies led to hemosiderosis of the renal tubular epithelium and spleen, as well as cytoplasmic swelling of centrilobular hepatocytes. nih.gov A 14-day study also noted splenic enlargement in mice at high dietary concentrations. nih.gov Longer-term chronic studies confirmed the carcinogenic potential of Disperse Yellow 3 in male rats and female mice, with the toxicity profile including dose-related lesions in the pituitary, thyroid, spleen, and kidneys. cir-safety.orgacs.org

Sensitization and Allergic Responses

Disperse Yellow 3 is recognized as a contact allergen. ca.goveuropa.eu Disperse dyes, in general, are a significant cause of textile dye contact dermatitis. ca.gov Clinical data indicate that individuals with known allergies to dyes may be sensitive to Disperse Yellow 3. cir-safety.org In one study, a 2% concentration of the purified dye elicited allergic reactions in all five subjects who had a known allergy to it. cir-safety.org Another study found that five out of twelve individuals with suspected contact allergy to dyes showed positive patch-test reactions to a 1% concentration of Disperse Yellow 3. cir-safety.org

The process of sensitization involves an initial induction phase upon exposure to the allergen, followed by an elicitation phase where subsequent exposures can trigger a more severe allergic response. europa.eu Factors such as moisture and friction from clothing can enhance the leaching of dyes onto the skin, increasing the potential for sensitization. researchgate.neteuropa.eu It is hypothesized that disperse dyes can migrate from textiles to the skin, where they may be metabolized by skin bacteria into sensitizing aromatic amines. researchgate.net

Metabolite Identification and Toxicity Assessment

Characterization of Degradation Products and Intermediates

The degradation of this compound and related azo dyes can occur through biological and chemical processes, leading to the formation of various intermediate products. Under aerobic conditions, the degradation of Disperse Yellow 3 by the fungus Phanerochaete chrysosporium has been studied. ohsu.edu The major metabolites identified were acetanilide (B955) and 4-methyl-1,2-benzoquinone. ohsu.edu This suggests an asymmetric cleavage of the azo bond. uga.edu

The proposed mechanism involves the formation of an acetamidophenyldiazene intermediate, which is then oxidized and cleaves to form an acetamidophenyl radical and molecular nitrogen. ohsu.edu This radical can then abstract a hydrogen atom to form acetanilide. ohsu.edu Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for identifying these degradation products. uga.edu The degradation of other azo dyes has also been shown to proceed via the breakdown of the azo linkage, leading to various aromatic compounds. mdpi.comjneonatalsurg.com

Comparative Toxicity of Parent Compound vs. Metabolites

The toxicity of the metabolites of azo dyes can be significantly different from, and often greater than, the parent compound. dergipark.org.tr A key aspect of the toxicity of this compound and similar dyes is the reductive cleavage of the azo bond, which releases aromatic amines. nih.gov In the case of Disperse Yellow 3, its expected metabolites, 4-aminoacetanilide and 2-amino-p-cresol, are known to be genotoxic. ca.gov

Analytical Method Development and Validation for Disperse Yellow 9

Chromatographic Techniques for Trace Analysis

Chromatographic separation is essential for isolating Disperse Yellow 9 from other dyes and matrix components, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of disperse dyes. mdpi.com The German standard procedure, DIN 54231, outlines a method for analyzing disperse dyes using HPLC with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection. waters.com

UV and PDA Detection: A PDA detector allows for the simultaneous acquisition of absorbance data over a range of wavelengths, providing spectral information that can aid in peak identification. mdpi.comwaters.com However, co-elution of compounds, such as the observed co-elution of Disperse Yellow 3 and Disperse Orange 3, can make accurate detection by UV alone challenging. lcms.cz

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a higher degree of selectivity and sensitivity. mdpi.comyoungin.com MS detection can confirm the identity of the dye based on its mass-to-charge ratio (m/z) and can also help in the identification of unknown impurities. waters.com The use of a time-of-flight (TOF) mass spectrometer offers high mass accuracy, which further aids in the confirmation and identification of compounds. youngin.com For instance, in an analysis of nine disperse dyes, a full scan MS experiment allowed for the determination of both the UV and mass spectra for all components in the mixture. lcms.cz

A study detailing the analysis of nine disperse dyes, including a compound structurally similar to this compound, utilized an HPLC system with both PDA and MS detection. The method demonstrated the ability to separate and identify the dyes, highlighting the enhanced confidence in compound identification provided by the complementary nature of the two detectors. waters.comlcms.cz

Table 1: Example HPLC Method Parameters for Disperse Dye Analysis

Parameter Condition
Instrument Agilent 1100 HPLC youngin.com
Column ZORBAX XDB-C8, 50 mm × 2.1 mm × 1.8 µm youngin.com
Column Temperature 55 °C youngin.com
Mobile Phase A = 5-mM ammonium (B1175870) acetate (B1210297) in water, B = acetonitrile (B52724) youngin.com
Gradient 40% B at 0 min, 60% B at 6 min youngin.com

| Detection | Time-of-Flight Mass Spectrometry (TOF MS) youngin.com |

This table provides an example of HPLC conditions used for the analysis of disperse dyes and is for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. labrulez.com When coupled with tandem mass spectrometry (MS/MS), UPLC provides a powerful tool for the trace analysis of disperse dyes. researchgate.net

A method for the determination of nine sensitizing disperse dyes in dyeing wastewater was developed using UPLC-ESI-MS/MS. researchgate.net This method demonstrated good linearity, low detection limits (0.08–2.17 µg/L), and high recoveries (65.0–111.3%). researchgate.net The use of Multiple Reaction Monitoring (MRM) in MS/MS enhances selectivity and sensitivity, allowing for the quantification of target analytes even in complex matrices. labrulez.com

Another study developed a fast and highly sensitive LC/MS/MS method for screening and quantifying 47 synthetic dyes, including this compound. lcms.cz The method achieved low limits of quantification (LOQ) ranging from 0.1 to 4.1 ng/mL. lcms.cz

Table 2: UPLC-MS/MS Method Parameters for Disperse Dye Analysis

Parameter Condition
System ACQUITY UPLC H-Class labrulez.com
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm labrulez.com
Mobile Phase A: Water (5 mmol/L ammonium acetate), B: Acetonitrile (5 mmol/L ammonium acetate) labrulez.com
Flow Rate 0.6 mL/min labrulez.com
Injection Volume 5 µL labrulez.com
Mass Spectrometer Xevo TQD labrulez.com
Ionization Mode ESI positive and negative labrulez.com

| Acquisition | Multiple Reaction Monitoring (MRM) labrulez.com |

This table presents typical UPLC-MS/MS conditions for the analysis of disperse dyes and serves as an example.

While liquid chromatography is the primary technique for analyzing intact disperse dyes, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile degradation products. uga.edunih.gov The analysis of degradation products is crucial for understanding the environmental fate and potential toxicity of this compound.

In a study on the fungal degradation of Disperse Yellow 3, a structurally similar dye, GC-MS was used to identify acetanilide (B955) as a major metabolite. ohsu.edu Another study investigating the degradation of Coumarin Disperse Yellow 82 used GC-MS to identify two major degradation products with m/z values of 275 and 246. scirp.org For the analysis of arylamines and halogenated dinitrobenzene compounds, which can be impurities or degradation products of disperse dyes, GC/MS with electron ionization (EI) has been successfully employed. nih.gov

Table 3: Example GC-MS Parameters for Analysis of Disperse Dye Degradation Products

Parameter Condition
GC System Agilent 7890A rsc.org
Column HP-5MS capillary column (30 m × 0.32 mm × 0.25 µm) rsc.org
Carrier Gas Helium rsc.org
Temperature Program Initial 60°C for 1 min, ramped to 280°C rsc.org
MS System Agilent 5975C rsc.org

| Ionization | Electron Ionization (EI) at 70 eV nih.gov |

This table provides an example of GC-MS conditions used for analyzing degradation products of disperse dyes and is for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS)

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of disperse dyes from aqueous samples like wastewater. researchgate.netoup.com It allows for the concentration of the analytes and the removal of matrix interferences.

In a method for determining nine sensitizing disperse dyes in dyeing wastewater, SPE was used for sample extraction and purification prior to UPLC-MS/MS analysis. researchgate.net The recoveries for the nine dyes ranged from 70.0% to 109%. researchgate.net Another study optimizing an SPE-LC-ESI-MS/MS method for nine disperse dyes in environmental water samples reported average recoveries greater than 70% with RSD <20%. oup.com The choice of sorbent material is crucial for effective extraction. Strata X cartridges have been used successfully for the extraction of disperse dyes. oup.com

Solvent extraction is a common method for isolating disperse dyes from solid matrices, particularly textiles. mdpi.comresearchgate.net The choice of solvent is critical for achieving efficient extraction.

Commonly used solvents for the extraction of disperse dyes from polyester (B1180765) fibers include chlorobenzene (B131634), methanol (B129727), acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). mdpi.comresearchgate.net One study found DMF to be a more effective extraction solvent than acetonitrile/water or methanol/water mixtures for nine disperse dyes from polyester fibers. researchgate.net Another study determined that extraction with boiling chlorobenzene was the best routine procedure for sample preparation from polyester materials. researchgate.net For textile samples, ultrasonic extraction with methanol at an elevated temperature (e.g., 50 °C) is also a frequently used method. labrulez.comlcms.cz

Table 4: Common Solvents for Extraction of Disperse Dyes from Textiles

Solvent Extraction Conditions Reference
Chlorobenzene Boiling temperature researchgate.net
Dimethylformamide (DMF) - researchgate.net
Methanol Ultrasonic bath at 50 °C for 15 min labrulez.com
Acetonitrile - mdpi.com

This table lists common solvents used for the extraction of disperse dyes from textile materials.

Solid Phase Extraction (SPE) for Enrichment and Purification

Method Validation Parameters

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters assessed during validation for this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effects, reproducibility, and robustness. eurachem.org

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. For the analysis of disperse dyes, including those similar to this compound, methods typically exhibit excellent linearity with correlation coefficients (r²) greater than 0.99. lcms.czshimadzu.com For instance, a study on 47 synthetic dyes, which included this compound, demonstrated good linearity with r² > 0.993. lcms.cz Another study focusing on various azo dyes reported calibration curves with r² values ≥ 0.9998 over a concentration range of 0.5-25 mg/kg. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. eurachem.org These values are crucial for detecting trace amounts of this compound. In a comprehensive analysis of 47 dyes, the LOD for this compound and others ranged from 0.02 to 1.35 ng/mL, with the LOQ ranging from 0.06 to 4.09 ng/mL. lcms.cz Studies on other disperse dyes in textile and water matrices have reported similar low-level detection capabilities, with LODs often in the low µg/L or ng/mL range. researchgate.netoup.com

Interactive Table: Linearity, LOD, and LOQ for Azo and Disperse Dyes

Analyte/MethodLinearity (r²)LODLOQMatrixReference
This compound (part of 47 dyes study)>0.9930.02–1.35 ng/mL0.06–4.09 ng/mLTextile lcms.cz
Nine Azo Dyes≥0.99980.01–0.04 mg/kg0.04–0.12 mg/kgTurmeric nih.gov
Three Azo Dyes0.999–1.0001.14–1.73 µg/mL3.46–5.25 µg/mLMilk and Cheese nih.govresearchgate.net
Nine Disperse Dyes>0.9903~2.0 ng/L1.5–5.0 ng/mLWastewater researchgate.netoup.com

Recovery studies are performed to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. It is determined by comparing the analytical response of a spiked sample to that of a standard solution. For disperse dyes, recovery rates are often aimed to be within a range of 80-120%. A study involving 47 dyes, including this compound, reported recoveries ranging from 81.8% to 114.1% at a spiking concentration of 10 ng/mL. lcms.cz Another study on nine disperse dyes in water samples showed average recoveries greater than 70%. oup.com

Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement of the analyte, causing either suppression or enhancement of the signal. In an analysis of textile dyes, the matrix effect for this compound was found to be 50.2% without a specific clean-up procedure, which improved to 72.4% with the application of a magnetic solid-phase extraction (Mag-dSPE) procedure. rsc.org Another study noted that matrix effects for some disperse dyes could be significant but were improved by sample dilution. shimadzu.com For example, the matrix effect for Disperse Red 1 improved from 33.1% to 90.1% upon dilution. shimadzu.com

Interactive Table: Recovery and Matrix Effects for Disperse Dyes

Analyte/MethodRecovery (%)Matrix Effect (%)MatrixReference
This compound (part of 47 dyes study)81.8–114.1Not specified for individual dyeTextile lcms.cz
This compound72.7 (with Mag-dSPE)50.2 (without Mag-dSPE), 72.4 (with Mag-dSPE)Textile rsc.org
47 Dyes (general range)84.9–104.1 (at 50 ng/mL)63.0–120.9 (most dyes)Textile lcms.cz
Nine Disperse Dyes>70Not specifiedWater oup.com
Disperse Red 1Not specified33.1 (undiluted), 90.1 (diluted)Textile shimadzu.com

Reproducibility refers to the ability of a method to produce consistent results under varying conditions, such as in different laboratories or with different analysts. Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For azo dye analysis, method precision, an indicator of reproducibility, has been reported with relative standard deviations (RSD) between 0.16% and 2.01%. nih.gov In the analysis of 47 dyes, the repeatability of the method, evaluated at two concentrations, showed %RSD values ranging from 1.2% to 16.3% at 10 ng/mL and 1.1% to 12.9% at 50 ng/mL. lcms.cz For a method analyzing disperse dyes in water, intra- and inter-day analyses yielded RSDs lower than 6% and 13%, respectively, demonstrating good reproducibility. oup.com Robustness is often assessed by intentionally varying parameters like mobile phase composition, pH, and temperature to ensure the method's reliability in routine use. acs.orgwaters.com

Recovery and Matrix Effects

Standard Reference Materials and Quality Control in Analysis

Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of analytical measurements. lgcstandards.com For this compound, analytical standards are commercially available from various suppliers. sigmaaldrich.commedchemexpress.comaccustandard.comlgcstandards.comsigmaaldrich.com These standards are of high purity, often ≥96.0% as determined by HPLC, and are accompanied by a Certificate of Analysis that provides detailed information on the product's identity and quality. sigmaaldrich.comsigmaaldrich.comlgcstandards.com The use of these standards is essential for instrument calibration, method validation, and as quality control samples. sigmaaldrich.com

Quality control (QC) in the analysis of this compound involves a set of procedures to ensure the reliability of the results. This includes the routine analysis of QC samples, such as blanks, calibration standards, and matrix-spiked samples, alongside the test samples. lcms.cz The use of CRMs, where available, helps to verify the accuracy of the entire analytical process. crmlabstandard.com Participation in proficiency testing schemes is another important aspect of external quality control, allowing laboratories to compare their performance with others. eurachem.org For commercial dye products, quality control standards may specify purity thresholds and require characterization using techniques like HPLC and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Regulatory Landscape and Risk Assessment in Chemical Safety

International and National Regulations on Disperse Dye Usage and Discharge

The regulation of disperse dyes, including Disperse Yellow 9, varies across different countries and regions, reflecting a global concern over their potential risks. These regulations aim to control the use of such dyes in consumer products and manage their release into the environment.

Several countries have implemented specific legislation to control the presence of potentially harmful dyes in consumer goods. A notable example is Germany's legislation, which has historically been at the forefront of regulating textile chemicals. The German Food and Feed Code (LFGB) restricts the amount of certain disperse dyes, including this compound, to less than 75mg/kg for each dye in textiles. satra.com The German standard DIN 54231 provides a method for the analysis of specific disperse dyes in textiles, which is widely used to ensure compliance with these regulations. lcms.czwaters.com This standard outlines procedures using techniques like high-performance liquid chromatography (HPLC) to detect and quantify the presence of these dyes. lcms.czwaters.com

In addition to Germany, other international bodies and regulations address the use of disperse dyes:

European Union: The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation. While some carcinogenic disperse dyes are restricted under REACH Annex XVII, this compound is more broadly classified as an allergenic dye. satra.com

California Proposition 65: In the United States, some disperse dyes are listed under California Proposition 65, which requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm. satra.com

Canada: The Canadian Environmental Protection Act, 1999 (CEPA) has assessed numerous azo disperse dyes. While some are flagged for ecological or human health concerns, leading to release guidelines, the specific status of this compound may vary based on current assessments. canada.cacanada.ca

ZDHC MRSL: The Zero Discharge of Hazardous Chemicals (ZDHC) Manufacturing Restricted Substances List (MRSL) includes certain disperse dyes, providing guidance for the textile and footwear industry to avoid their use in production processes. roadmaptozero.com

The following table summarizes some of the key regulations and standards applicable to this compound.

Regulation/StandardJurisdictionDescription
German Food and Feed Code (LFGB) GermanyRestricts the amount of allergenic disperse dyes, including this compound, in textiles. satra.com
DIN 54231 GermanyStandardized method for the detection of certain disperse dyes in textiles. lcms.czbossie.tw
REACH Regulation (EC) No. 1907/2006 European UnionRestricts certain carcinogenic disperse dyes in textiles. satra.com
California Proposition 65 USA (California)Requires warning labels for products containing chemicals known to cause cancer or reproductive toxicity. satra.com
Canadian Environmental Protection Act, 1999 (CEPA) CanadaAssesses and manages risks from chemical substances, including disperse dyes. canada.cacanada.ca
ZDHC MRSL InternationalProvides a list of chemical substances banned from intentional use in facilities that process textile materials and trim parts in apparel and footwear. roadmaptozero.com

Risk Assessment Frameworks for Chemical Compounds

The risk assessment of chemical compounds like this compound is a systematic process that involves evaluating potential adverse health effects arising from human exposure and the potential for environmental harm. This process is typically divided into several key stages.

Understanding the routes through which humans and the environment can be exposed to this compound is fundamental to assessing its risk.

Occupational Exposure: Workers in the textile industry, particularly in dyeing and finishing processes, face the highest risk of exposure. qeios.com Inhalation of dye dust and dermal absorption are the primary routes of occupational exposure. roadmaptozero.comfibre2fashion.com Handling the dye in its powder form poses a significant hazard. europa.eu

Environmental Exposure: The discharge of untreated or inadequately treated wastewater from textile dyeing facilities is a major source of environmental contamination. qeios.comfibre2fashion.com This can lead to the presence of this compound in water bodies and sediment, affecting aquatic ecosystems. fibre2fashion.com The dye's low water solubility means it is likely to persist in the environment. canada.ca

Consumer Product Exposure: Consumers can be exposed to this compound through direct skin contact with textiles dyed with this compound, such as clothing. satra.comqeios.com The dye can migrate from the fabric to the skin, especially under conditions of perspiration. fibre2fashion.com This is a particular concern for close-fitting garments. fibre2fashion.com

Hazard identification involves determining the types of adverse health and environmental effects a chemical can cause. For this compound, the primary health concerns are skin sensitization and potential carcinogenicity. satra.comscbt.comafirm-group.com It is classified as a skin sensitizer, meaning it can cause allergic contact dermatitis in susceptible individuals. satra.comlgcstandards.com Some studies have also investigated its potential to be mutagenic or carcinogenic. scbt.comcir-safety.org

Dose-response assessment evaluates the relationship between the amount of exposure to a substance and the extent of the toxic injury or disease. For sensitizers like this compound, the focus is often on determining the threshold concentration that can elicit an allergic reaction in already sensitized individuals.

Risk characterization integrates the information from exposure assessment and hazard identification to estimate the probability of adverse effects occurring in humans or the environment under specific exposure conditions.

Human Risk: The risk to humans is characterized by considering both the likelihood and severity of potential health effects. For consumers, the risk of developing an allergic reaction depends on the concentration of the dye in the textile, the duration of contact, and individual susceptibility. satra.comfibre2fashion.com For occupational settings, the risk is higher due to the potential for greater exposure levels. qeios.com

Ecological Risk: The ecological risk is determined by comparing the predicted environmental concentration (PEC) of this compound in different environmental compartments (water, sediment) with the predicted no-effect concentration (PNEC) for relevant aquatic organisms. The low water solubility and potential for persistence of disperse dyes are key factors in this assessment. canada.ca

Hazard Identification and Dose-Response Assessment

Strategies for Mitigation and Control

To manage and reduce the risks associated with this compound, a variety of mitigation and control strategies are employed throughout the product lifecycle.

Substitution: One of the most effective strategies is to replace this compound with safer alternatives that have been assessed for their own health and environmental profiles. roadmaptozero.com

Engineering Controls: In occupational settings, the use of engineering controls such as fume hoods and proper ventilation systems can minimize worker exposure to dye dust. Using liquid dye formulations instead of powders can also reduce the risk of inhalation. fibre2fashion.com

Personal Protective Equipment (PPE): Workers handling this compound should use appropriate PPE, including gloves, protective clothing, and respiratory protection, to prevent skin contact and inhalation. scbt.com

Wastewater Treatment: Implementing effective wastewater treatment technologies in textile mills is crucial to prevent the release of the dye into the environment. researchgate.net These can include physical, chemical, and biological treatment methods. researchgate.net

Supply Chain Communication: Clear communication throughout the supply chain is essential to ensure that all stakeholders are aware of the restrictions and requirements related to the use of this compound. satra.comafirm-group.com

Monitoring and Testing: Regular monitoring of wastewater effluent and testing of final textile products for the presence of restricted dyes helps to ensure compliance with regulations and identify potential issues. canada.ca

The following table outlines various mitigation and control strategies.

StrategyDescription
Substitution Replacing this compound with safer, less hazardous alternative dyes. roadmaptozero.com
Engineering Controls Implementing physical changes in the workplace to reduce exposure, such as improved ventilation and enclosed systems.
Personal Protective Equipment (PPE) Providing and ensuring the use of protective gear like gloves and respirators for workers. scbt.com
Wastewater Treatment Treating industrial effluent to remove or degrade the dye before discharge into the environment. researchgate.net
Good Housekeeping Implementing practices to minimize dust and spills in the workplace.
Regulatory Compliance Adhering to national and international regulations and standards for dye usage and discharge. satra.comlcms.cz
Consumer Awareness Informing consumers about potential allergens in textiles, for instance, through labeling.

Future Research Directions and Emerging Technologies

Development of Green Chemistry Approaches for Dye Synthesis

Traditional synthesis methods for azo dyes often rely on hazardous chemicals and can generate significant chemical waste. google.com The principles of green chemistry are being applied to develop more environmentally benign synthesis routes for dyes. Future research in this area focuses on:

Alternative Solvents and Reaction Conditions: Innovations include replacing high-boiling organic solvents, such as trichlorobenzene and DMF, with more sustainable alternatives. google.com One novel approach involves a solvent-free condensation reaction using a kneader, which significantly reduces wastewater discharge and raw material consumption. google.com Microwave-assisted synthesis is another promising technique that can accelerate reaction times and improve yields. nih.gov

Catalytic Efficiency: The development of novel catalysts aims to improve reaction selectivity and efficiency, minimizing energy consumption and the formation of unwanted byproducts.

Novel Bioremediation and Advanced Oxidation Process Technologies

Effluents from the textile industry are a primary source of dye pollution. smbb.mx Consequently, a major area of research is the development of effective technologies to remove dyes like Disperse Yellow 9 from wastewater.

Bioremediation utilizes the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, less toxic compounds. smbb.mx White-rot fungi, such as Trametes versicolor, have shown significant potential in decolorizing this compound. smbb.mx Studies have demonstrated that the lignin-degrading enzymes produced by these fungi, particularly manganese peroxidase, play a crucial role in the degradation process. smbb.mx One study achieved a 93% color removal of this compound after 120 hours of incubation with T. versicolor. smbb.mx Brown rot fungi are also being explored for their ability to biodegrade textile effluents containing disperse dyes. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize organic pollutants. ekb.egijcce.ac.ir These processes are considered eco-friendly and efficient for degrading toxic pollutants. ijcce.ac.ir Several AOPs are being investigated for dye degradation:

Fenton/Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. ekb.egresearchgate.net This method is versatile, cheap, and efficient for removing pollutants. ekb.eg Its efficacy can be enhanced with UV light in the photo-Fenton process. ekb.eg

Ozonation: Involves using ozone (O₃) as a powerful oxidant. researchgate.net

Photocatalysis: This technique uses a semiconductor photocatalyst, like titanium dioxide (TiO₂), which, upon UV irradiation, generates reactive radicals that degrade dye molecules. researchgate.net

TechnologyMechanismKey Findings/AdvantagesRelevant Compounds
Bioremediation Uses microorganisms (e.g., white-rot fungi) and their enzymes to break down dye molecules. smbb.mxHigh decolorization efficiency (e.g., 93% for DY9 with T. versicolor). smbb.mx Environmentally friendly and cost-effective. smbb.mxdergipark.org.trTrametes versicolor, Manganese peroxidase smbb.mx
Fenton Process Generates highly reactive hydroxyl radicals (•OH) from H₂O₂ and Fe²⁺. ekb.egEffective for a broad range of non-biodegradable dyes. researchgate.net Relatively low cost. ekb.egHydrogen peroxide, Ferrous iron ekb.eg
Photocatalysis A semiconductor (e.g., TiO₂) catalyst generates •OH radicals when exposed to UV light. researchgate.netCan lead to the complete mineralization of organic pollutants.Titanium dioxide researchgate.net

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR) for Toxicity Prediction

In silico, or computer-based, modeling provides a rapid and cost-effective means to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. acs.orgQuantitative Structure-Activity Relationship (QSAR) models are particularly valuable tools that correlate a chemical's structure with its biological activity or toxicity. nih.govresearchgate.netuninsubria.it

For azo dyes, QSAR models can be developed to predict various toxicological endpoints, including carcinogenicity, genotoxicity, and acute aquatic toxicity. nih.govdergi-fytronix.comcanada.ca These models use molecular descriptors to build relationships between chemical structure and toxic effects. researchgate.net By analyzing the structural features of this compound, QSAR can help predict its potential hazards and guide the design of safer alternative dyes with lower toxicity profiles. nih.govdergi-fytronix.com For example, QSAR models have been used to predict the acute toxicity of various azo dyes toward aquatic organisms like Daphnia magna. researchgate.netdergi-fytronix.com

Advanced Monitoring and Sensing Technologies for Environmental Contaminants

Effective environmental protection requires sensitive and reliable methods for detecting pollutants like this compound in water systems. While traditional methods like chromatography exist, research is focused on developing advanced monitoring and sensing technologies that offer real-time data, portability, and higher sensitivity. oup.commdpi.com

Emerging technologies include:

Optical Sensing: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and fluorescence spectroscopy can identify and quantify substances in air and water. mdpi.comomega-optical.com

Electrochemical Sensors: These sensors can be designed for high sensitivity and selectivity, providing rapid detection of specific contaminants.

Biosensors: These devices use biological components, such as enzymes, for highly specific detection of target molecules.

Remote Sensing: Technologies like Light Detection and Ranging (LIDAR) can be used for large-scale environmental mapping and monitoring. omega-optical.com

Mass Spectrometry: Methods such as SPE-LC-ESI-MS/MS (Solid-Phase Extraction-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) have been optimized to detect a range of disperse dyes in environmental water samples at very low concentrations. oup.comresearchgate.net

Integrated Assessment of this compound in Complex Environmental Systems

Understanding the true environmental impact of this compound requires moving beyond laboratory studies of the pure compound to assess its behavior in complex, real-world ecosystems. This integrated approach considers the dye's interactions with other chemical and biological components of the environment.

Key areas of future research include:

Mixture Toxicity: Textile effluents are complex mixtures of dyes, additives, and other chemicals. mbimph.com Research is needed to understand the combined (synergistic, antagonistic, or additive) toxic effects of this compound in the presence of other pollutants.

Bioaccumulation and Trophic Transfer: Investigating whether this compound or its degradation byproducts can accumulate in organisms and be magnified up the food chain is crucial for a complete risk assessment.

Q & A

Q. What analytical techniques are most effective for confirming the structural integrity of Disperse Yellow 9 in synthetic batches?

To validate the molecular structure, researchers should employ a combination of spectroscopic methods:

  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular ion peak (m/z 274.0702 for [M+H]+) and isotopic pattern .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., nitro groups at ~1520 cm⁻¹ and amine stretches at ~3400 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve aromatic proton environments and verify substitution patterns (e.g., para-dinitrophenyl groups) . Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers design controlled experiments to study the photodegradation pathways of this compound in aqueous environments?

Key methodological considerations:

  • Light source selection : Use solar simulators with UV-Vis spectra matching natural sunlight (280–700 nm) to mimic environmental conditions.
  • Analytical monitoring : Employ HPLC-PDA or LC-MS to quantify degradation products (e.g., nitro-reduced intermediates or aromatic amines) over time .
  • Control variables : Maintain consistent pH, temperature, and dissolved oxygen levels. Include dark controls to isolate light-mediated reactions. Statistical validation requires triplicate runs and ANOVA to assess significance of degradation rates .

Q. What in vitro toxicity screening models are appropriate for preliminary ecotoxicological assessment of this compound?

  • Zebrafish embryo assays : Monitor developmental endpoints (e.g., mortality, hatching rates, teratogenicity) at 48–96 hours post-fertilization. Gene expression profiling (RNA-seq) can identify dysregulated pathways (e.g., oxidative stress responses) .
  • Microbial toxicity tests : Use Vibrio fischeri bioluminescence inhibition assays (EC₅₀ calculations) for rapid screening .
  • Cell culture models : Human keratinocyte lines (HaCaT) assess dermal irritation potential via MTT assays .

Advanced Research Questions

Q. How can contradictory data on this compound's genotoxicity be resolved across different experimental systems?

Discrepancies often arise from assay sensitivity or metabolic activation differences. Methodological strategies include:

  • Comparative metabolomics : Use liver S9 fractions (from humans vs. rodents) in Ames tests to evaluate metabolite-driven DNA damage .
  • Comet assay optimization : Standardize electrophoresis conditions (pH, voltage) and scoring criteria for DNA strand breaks .
  • Cross-model validation : Compare results from bacterial reverse mutation assays (OECD 471) and mammalian cell micronucleus tests (OECD 487) to identify system-specific biases .

Q. What computational approaches predict the environmental partitioning behavior of this compound?

Leverage quantitative structure-activity relationship (QSAR) models:

  • LogP estimation : Use software like EPI Suite to calculate octanol-water partition coefficients (predicted LogP = 3.2) and assess bioaccumulation potential .
  • Molecular docking : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) .
  • Fugacity modeling : Apply Level III fugacity models to estimate distribution in air, water, soil, and sediment compartments under steady-state conditions .

Q. How should researchers address batch-to-batch variability in this compound's purity when replicating dye-sensitized solar cell (DSSC) studies?

  • Quality control protocols : Require suppliers to provide HPLC purity certificates (>98%) and FTIR spectra for each batch .
  • Spectral normalization : Adjust DSSC efficiency calculations using UV-Vis absorption coefficients (ε) specific to each batch .
  • Statistical reporting : Disclose purity ranges and include error bars in photoconversion efficiency plots to enhance reproducibility .

Methodological Challenges

Q. What strategies mitigate interference from this compound's decomposition products during HPLC analysis?

  • Gradient elution optimization : Use C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) to separate nitro-reduced byproducts .
  • Post-column derivatization : React amines with dansyl chloride for fluorescence detection, enhancing sensitivity for trace metabolites .
  • Matrix-matched calibration : Prepare standards in sample-matched solvents to correct for matrix effects .

Q. How can researchers ethically design human exposure studies for this compound while adhering to safety guidelines?

  • Risk assessment : Pre-screen using in silico tools (e.g., OECD QSAR Toolbox) to prioritize low-dose testing .
  • Institutional Review Board (IRB) compliance : Submit detailed protocols for dermal patch tests, including emergency procedures for irritation (e.g., 0.5% aqueous solutions, 24-hour exposure limits) .
  • Data transparency : Publish negative results to avoid publication bias .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound toxicity data?

  • Hill slope modeling : Fit sigmoidal curves to EC₅₀ data using tools like GraphPad Prism.
  • Benchmark dose (BMD) analysis : Replace NOAEL/LOAEL approaches with BMDL-10 estimates for safer extrapolation to humans .
  • Multivariate regression : Account for confounding variables (e.g., pH, dissolved organic carbon) in aquatic toxicity datasets .

Q. How should researchers validate transcriptomic data showing this compound's impact on oxidative stress pathways?

  • qRT-PCR confirmation : Select 5–10 differentially expressed genes (e.g., sod1, gstp1) for technical replication .
  • Functional assays : Measure glutathione depletion and lipid peroxidation levels to correlate gene expression with phenotypic outcomes .
  • Pathway enrichment analysis : Use DAVID or KEGG to identify overrepresented biological processes (FDR <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse yellow 9
Reactant of Route 2
Reactant of Route 2
Disperse yellow 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.